molecular formula C3H7BrS B1268302 1-Bromo-2-(methylsulfanyl)ethane CAS No. 54187-93-8

1-Bromo-2-(methylsulfanyl)ethane

Cat. No.: B1268302
CAS No.: 54187-93-8
M. Wt: 155.06 g/mol
InChI Key: HPEUGDZNJLIBFP-UHFFFAOYSA-N
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Description

1-Bromo-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C3H7BrS It is a brominated derivative of ethane, where one hydrogen atom is replaced by a bromine atom and another by a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylsulfanyl)ethane can be synthesized through the bromination of 2-(methylsulfanyl)ethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions to form ethyl derivatives, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 2-(Methylsulfanyl)ethanol, 2-(Methylsulfanyl)ethylamine.

    Oxidation: 1-Bromo-2-(methylsulfinyl)ethane, 1-Bromo-2-(methylsulfonyl)ethane.

    Reduction: Ethyl derivatives such as 2-(methylsulfanyl)ethane.

Scientific Research Applications

1-Bromo-2-(methylsulfanyl)ethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methylsulfanyl)ethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation and reduction reactions. These properties make the compound versatile in various chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.

    Oxidation: The sulfur atom in the methylsulfanyl group is the target for oxidizing agents.

    Reduction: The carbon-sulfur bond is the target for reducing agents.

Comparison with Similar Compounds

1-Bromo-2-(methylsulfanyl)ethane can be compared with other similar compounds such as:

    1-Bromo-2-(ethylsulfanyl)ethane: Similar structure but with an ethyl group instead of a methyl group.

    1-Chloro-2-(methylsulfanyl)ethane: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromoethyl methyl sulfide: Similar structure but with the bromine atom on the second carbon.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methylsulfanyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUGDZNJLIBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339187
Record name 1-Bromo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54187-93-8
Record name 1-Bromo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(methylsulfanyl)ethane
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